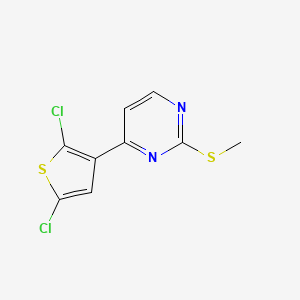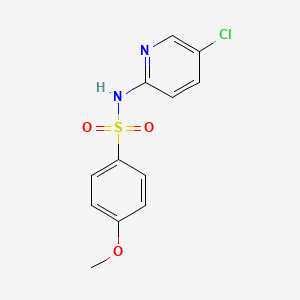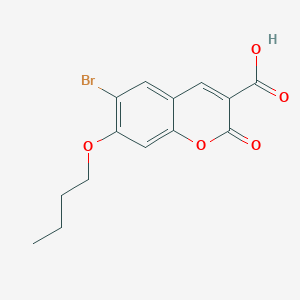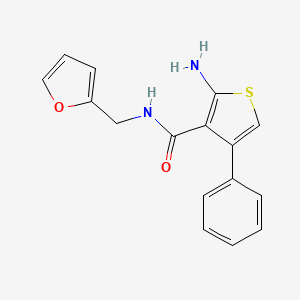
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the thiadiazole ring in separate steps, followed by their connection. The cyclopropyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and thiadiazole rings would introduce some rigidity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiadiazole rings, as well as the cyclopropyl group. The azetidine ring, being a strained four-membered ring, could be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar azetidine and thiadiazole rings could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Novel azetidinones and thiazolidinones derivatives of 2‐amino‐5‐cyclopropyl‐1,3,4‐thiadiazole have demonstrated significant antibacterial activities against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds inhibit cell wall synthesis by inhibiting the transpeptidase enzyme, showcasing their potential as a new class of antimicrobial agents (Patel et al., 2014).
- Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good inhibition against both pathogenic bacterial and fungal strains, indicating the versatility of thiadiazole compounds in antimicrobial research (Gilani et al., 2016).
Anticancer Applications
- The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing that these compounds can be considered potential anticancer agents. This is supported by research focusing on small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, for designing new antitumor agents (Janowska et al., 2020).
- Another study showed that azetidinones and thiazolidinones based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety exhibit remarkable activity against human lung and breast carcinoma cell lines, highlighting their efficiency as anticancer agents against multidrug-resistant strains (Hussein et al., 2020).
Anti-Inflammatory Applications
- The synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles has shown promise as anti-inflammatory agents, with some compounds demonstrating activities comparable to or better than standard drugs like phenylbutazone and indomethacin. This suggests their potential in the development of new anti-inflammatory medications (Bhati & Kumar, 2008).
Additional Biological Activities
- Derivatives of 1,3,4-thiadiazole, such as those investigated for their antifungal activities, have shown efficacy against fungal strains like C. albicans and A. niger, pointing to the broad-spectrum biological activities of thiadiazole compounds (Gupta et al., 2011).
- Moreover, thiadiazole and its derivatives are highlighted for their diverse biological activities, including antioxidant, analgesic, antitumor, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Abo‐Salem et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHSVYKJBAPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)


![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
